KT-90

Anticancer Cytotoxicity Apoptosis

Researchers studying κ-opioid pathways often face confounding μ-mediated effects when using morphine. KT-90 solves this by delivering potent κ-agonism (IC50=2.0 nM) with functional μ-antagonism, enabling cleaner pathway dissection. - κ-Selective Analgesia: 5- to 10-fold more potent than morphine in vivo; analgesic effect blocked by nor-BNI. - Selective μ-Antagonism: Rightward shift of morphine cAMP curves at 10-100 nM without affecting δ/κ receptors. - Dual Analgesic & Pro-Cognitive Tool: Reverses scopolamine-induced memory deficits via σ-receptors, a property absent in morphine. Standard packs: 10 mg, 50 mg, 100 mg. Bulk custom synthesis available. In stock for immediate dispatch.

Molecular Formula C24H27NO4S
Molecular Weight 425.5 g/mol
CAS No. 129200-07-3
Cat. No. B166178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKT-90
CAS129200-07-3
SynonymsKT 90
KT-90
Molecular FormulaC24H27NO4S
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C2C3=C(CC4C5C3(CCN4CC6CC6)C(O2)C(C=C5)SC(=O)C)C=C1
InChIInChI=1S/C24H27NO4S/c1-13(26)28-19-7-5-16-11-18-17-6-8-20(30-14(2)27)23-24(17,21(16)22(19)29-23)9-10-25(18)12-15-3-4-15/h5-8,15,17-18,20,23H,3-4,9-12H2,1-2H3/t17-,18+,20+,23-,24-/m0/s1
InChIKeyCGBBASLLYGTYNG-KEESSRIGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KT-90 Pharmacological Profile


KT-90, chemically designated as (5α,6β)-6-(acetylthio)-17-(cyclopropylmethyl)-7,8-didehydro-4,5-epoxymorphinan-3-ol acetate (ester) , is a synthetic morphinan derivative structurally related to morphine. It is primarily utilized in academic and industrial research settings to investigate opioid receptor pharmacology, particularly its complex interactions with μ-, δ-, and κ-opioid receptor subtypes [1]. Unlike many conventional opioids, KT-90 exhibits a mixed agonist/antagonist profile, acting as a partial agonist across multiple opioid receptors while also demonstrating functional antagonism of morphine at the μ-opioid receptor [2].

KT-90 Substitution Limitations


The functional selectivity of KT-90 is highly nuanced and cannot be replicated by simple substitution with other morphinan derivatives or conventional opioids. Unlike morphine, a prototypical μ-opioid agonist, KT-90 exhibits a partial agonist profile at μ-, δ-, and κ-opioid receptors [1]. Critically, its efficacy at the μ-opioid receptor is markedly lower than that of full agonists such as DAMGO, resulting in the capacity to antagonize morphine-mediated effects [2]. Furthermore, its analgesic mechanism is mediated predominantly through κ-opioid receptors, a distinct pathway from morphine, and it additionally possesses unique activity at σ-receptors, which is implicated in cognitive effects [3]. This combination of mixed agonism, functional μ-antagonism, and σ-receptor engagement creates a pharmacological signature that is not observed with standard in-class alternatives, making direct substitution for research purposes invalid.

KT-90 vs. Morphine: Evidence Guide


In Vitro Anticancer Potency vs. Morphine

In direct comparative assays against human cancer cell lines, KT-90 demonstrated significantly enhanced cytotoxic activity compared to morphine. The compound inhibited cell growth with an IC50 range of 42-70 μM, which was up to 80 times more potent than the IC50 of morphine, which was reported in the same study as 2.7-8.8 mM [1]. Both compounds were shown to induce apoptosis and inhibit TNF-α-induced NF-κB activation [1].

Anticancer Cytotoxicity Apoptosis

In Vivo Analgesic Potency vs. Morphine

In vivo analgesic assays reveal that KT-90 is consistently more potent than morphine. In an acetic acid-induced writhing test, KT-90 was 10 times more potent than morphine, and in a pressure test, it was 5 times more potent [1]. A separate study corroborates that the antinociceptive effects of KT-90 are 5 to 10 times as potent as those of morphine [2]. Importantly, this analgesic action is mediated primarily through κ-opioid receptors and is antagonized by nor-BNI, a selective κ-antagonist [1][2].

Analgesia In Vivo Pharmacology Pain Research

Opioid Receptor Partial Agonist Profile

In radioligand binding studies using cloned rat opioid receptors expressed in CHO cells, KT-90 displayed high, non-selective affinity for μ-, δ-, and κ-opioid receptors, with Ki values of 3.3 ± 0.7 nM, 22.8 ± 1.5 nM, and 1.9 ± 0.3 nM, respectively [1]. Functionally, KT-90 acted as a partial agonist at all three receptors, inhibiting forskolin-induced cAMP accumulation with IC50 values of 2337 ± 750 nM (μ), 17.3 ± 4.6 nM (δ), and 2.0 ± 0.1 nM (κ) [1]. The maximal inhibitory effects of KT-90 were significantly lower than those of the full agonists DAMGO (μ), DPDPE (δ), and U69,593 (κ) [1]. This profile contrasts with morphine, which is a full agonist at the μ-opioid receptor, and with KT-89, a close structural analog that also exhibits mixed activity but with different potency ratios [2].

Receptor Binding Opioid Pharmacology Functional Selectivity

μ-Selective Morphine Antagonism

Co-administration experiments demonstrate a unique functional selectivity. When KT-90 (10 and 100 nM) was added with morphine to CHO cells expressing μ-opioid receptors, it produced a rightward shift in the morphine concentration-response curve for cAMP inhibition, indicating functional antagonism [1]. Importantly, this antagonistic effect was not observed in CHO cells expressing δ- or κ-opioid receptors [1]. This contrasts with classic opioid antagonists like naloxone, which act non-selectively, and with other mixed agonist/antagonists that may exhibit different receptor selectivity profiles.

Functional Antagonism Opioid Receptor Signal Transduction

Memory Enhancement via σ-Receptors

In a mouse model of cognitive impairment, KT-90 significantly ameliorated scopolamine-induced deficits in spontaneous alternation performance, a measure of short-term memory [1]. This pro-cognitive effect was completely antagonized by NE-100, a selective σ-receptor antagonist, but was unaffected by nor-BNI, a κ-opioid receptor antagonist [1]. In contrast, the analgesic effect of KT-90 was mediated by μ- and κ-opioid receptors [1]. While KT-90 binds to σ-receptors with lower affinity than to opioid receptors, its affinity is approximately 1000 times lower than that of buprenorphine, a known high-affinity σ-ligand [2]. This functional engagement of σ-receptors for cognitive effects is not observed with morphine or other standard opioid analgesics.

Cognitive Enhancement Sigma Receptor Memory Research

KT-90 Application Scenarios


κ-Opioid Analgesia with Reduced μ-Liability

KT-90 is a potent κ-opioid receptor agonist (IC50 = 2.0 nM in cAMP assay) with significantly lower efficacy at the μ-opioid receptor, where it acts as a partial agonist and can antagonize morphine [1]. Its in vivo analgesic potency is 5- to 10-fold greater than morphine [2]. This profile makes KT-90 an ideal tool for dissecting κ-opioid-mediated analgesic pathways while minimizing confounding μ-opioid-mediated effects such as respiratory depression or euphoria, which are common with morphine.

Opioid Receptor Anticancer Mechanisms

KT-90 demonstrates up to 80-fold greater in vitro cytotoxicity against human cancer cell lines (IC50 = 42-70 μM) compared to morphine (IC50 = 2.7-8.8 mM) [3]. Both compounds induce apoptosis and inhibit NF-κB activation [3]. This enhanced potency allows researchers to explore opioid receptor-mediated anticancer signaling at lower, more selective concentrations, improving assay resolution and potentially reducing non-specific effects.

μ-Receptor Functional Antagonism Studies

KT-90 uniquely antagonizes morphine-mediated cAMP inhibition at the μ-opioid receptor (rightward shift of concentration-response curve at 10-100 nM) but does not antagonize δ- or κ-opioid receptors [1]. This selective functional antagonism provides a precise pharmacological tool for isolating μ-opioid receptor contributions to complex responses like tolerance development or cross-talk with other signaling pathways, without the broad-spectrum antagonism of naloxone.

Analgesia and Cognitive Enhancement via σ-Receptors

KT-90 significantly improves scopolamine-induced short-term memory deficits in mice, an effect mediated by σ-receptors (antagonized by NE-100) rather than opioid receptors [4]. This σ-receptor-mediated cognitive effect is distinct from its analgesic action, which is κ- and μ-opioid receptor-mediated [4]. KT-90 thus serves as a valuable probe for investigating compounds with dual analgesic and pro-cognitive properties, a combination of high interest for managing pain without cognitive impairment.

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